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Compound of Interest

Compound Name: 5-(Chloromethyl)-1H-indazole

CAS No.: 944904-22-7

Cat. No.: B3043875 Get Quote

Executive Summary
This technical guide details the synthesis, characterization, and handling of 5-
(Chloromethyl)-1H-indazole, a critical reactive intermediate in the development of kinase

inhibitors (e.g., indazole-based VEGFR/PDGFR inhibitors). Unlike standard benzyl chlorides,

the presence of the indazole core introduces tautomeric complexity and amphoteric solubility

profiles that require specific handling protocols. This guide prioritizes a scalable, two-step

synthetic route starting from methyl 1H-indazole-5-carboxylate, ensuring high regiochemical

fidelity and minimizing N-alkylation byproducts.

Introduction & Strategic Relevance
5-(Chloromethyl)-1H-indazole serves as a "warhead" or linker in medicinal chemistry. The

electrophilic methylene group at the C5 position allows for rapid coupling with nucleophiles

(amines, thiols, alkoxides) to generate diverse libraries of bioactive molecules.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula: C₈H₇ClN₂

Molecular Weight: 166.61 g/mol
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Reactivity: High electrophilicity at the benzylic carbon; susceptible to hydrolysis in aqueous

basic media; potential for polymerization if stored as a free base.

Tautomerism: Exists in equilibrium between 1H- and 2H- forms, though the 1H- form

predominates in solution.

Retrosynthetic Analysis
To ensure regioselectivity and avoid the poor yields associated with direct chloromethylation

(Blanc reaction) of the deactivated indazole ring, a functional group interconversion (FGI)

strategy is selected.

Target: 5-(Chloromethyl)-1H-indazole

Precursor: (1H-Indazol-5-yl)methanol (Stable alcohol intermediate)

Starting Material: Methyl 1H-indazole-5-carboxylate (Commercially available, high purity)

Logical Pathway
Reduction: Conversion of the ester to the primary alcohol using a hydride donor capable of

tolerating the N-H acidity.

Chlorination: Nucleophilic substitution of the hydroxyl group with chloride using thionyl

chloride (

), isolating the product as the hydrochloride salt to prevent self-alkylation.
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Strategic Logic
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Figure 1: Retrosynthetic strategy prioritizing regiochemical control.

Detailed Experimental Protocols
Step 1: Synthesis of (1H-Indazol-5-yl)methanol
Objective: Reduce the ester moiety without reducing the indazole ring or cleaving the N-N

bond.

Reagents: Methyl 1H-indazole-5-carboxylate (1.0 equiv), Lithium Aluminum Hydride (

, 2.5 equiv), Anhydrous THF.

Mechanism: Nucleophilic acyl substitution followed by nucleophilic addition. The acidic N-H

proton will consume 1 equivalent of hydride, necessitating an excess of

.

Protocol:
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Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar,

reflux condenser, and nitrogen inlet.

Solvent Prep: Charge the flask with anhydrous THF (50 mL) and cool to 0°C in an ice bath.

Reagent Addition: Carefully add

pellets (2.5 equiv) or solution. Caution: Exothermic.

Substrate Addition: Dissolve Methyl 1H-indazole-5-carboxylate (10 mmol) in anhydrous THF

(20 mL) and add dropwise to the

suspension over 15 minutes.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1

hour, then heat to mild reflux (65°C) for 2 hours to ensure complete reduction of the

intermediate aluminate species.

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether (50 mL). Add water (

mL), then 15% NaOH (

mL), then water (

mL) sequentially, where

is the weight of

in grams.

Workup: Stir until a white granular precipitate forms. Filter through a pad of Celite. Dry the

filtrate over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary, though the crude is often

sufficiently pure (>95%).
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Step 2: Synthesis of 5-(Chloromethyl)-1H-indazole
Hydrochloride
Objective: Convert the benzylic alcohol to the chloride. Isolating as the HCl salt stabilizes the

compound.

Reagents: (1H-Indazol-5-yl)methanol (1.0 equiv), Thionyl Chloride (

, 3.0 equiv), Dichloromethane (DCM) or Toluene.

Mechanism:

(or

) substitution via an alkyl chlorosulfite intermediate.

Protocol:

Setup: Equip a 100 mL round-bottom flask with a stir bar and a drying tube (CaCl2).

Dissolution: Suspend (1H-Indazol-5-yl)methanol (5 mmol) in anhydrous DCM (20 mL).

Chlorination: Add

(15 mmol) dropwise at 0°C.

Reaction: Allow to warm to room temperature and stir for 4 hours. The suspension may

initially clear and then reprecipitate the product as the hydrochloride salt.

Completion: Monitor by TLC (Note: The chloride may hydrolyze on silica; check for

disappearance of alcohol).

Isolation: Concentrate the reaction mixture to ~5 mL volume. Add cold diethyl ether (30 mL)

to precipitate the hydrochloride salt fully.

Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

Storage: Store in a desiccator at -20°C. Do not neutralize to the free base unless

immediately reacting, as self-alkylation (polymerization) can occur.
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Characterization Data
The following data validates the structural integrity of the synthesized product.

(1H-Indazol-5-yl)methanol (Intermediate)
Technique Expected Signal / Result Assignment

1H NMR (400 MHz, DMSO-d6) δ 13.05 (s, 1H, br) Indazole N-H

δ 8.05 (s, 1H) C3-H

δ 7.75 (s, 1H) C4-H

δ 7.55 (d, 1H) C7-H

δ 7.35 (d, 1H) C6-H

δ 5.20 (t, 1H) O-H

δ 4.62 (d, 2H) Ar-CH₂-OH

MS (ESI) m/z 149.07 [M+H]⁺ Molecular Ion

5-(Chloromethyl)-1H-indazole HCl (Target)
Technique Expected Signal / Result Assignment

1H NMR (400 MHz, DMSO-d6) δ 13.30 (s, 1H, br) Indazole N-H (Salt form)

δ 8.15 (s, 1H) C3-H (Deshielded)

δ 7.90 (s, 1H) C4-H

δ 7.60 (d, 1H) C7-H

δ 7.45 (d, 1H) C6-H

δ 4.85 (s, 2H) Ar-CH₂-Cl

Shift Analysis
~0.2 ppm downfield shift of

methylene
Diagnostic of Cl substitution

Melting Point >200°C (Decomp) Characteristic of HCl salts
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Workflow Visualization
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Figure 2: Integrated experimental workflow for the synthesis of the target compound.

Safety & Handling (HSE)
Vesicant Hazard: Benzylic chlorides are potent alkylating agents. They can cause severe

skin burns and are potential carcinogens. Double-glove (Nitrile/Laminate) and work

exclusively in a fume hood.

Indazole Acidity: The N-H proton is acidic (pKa ~14). Avoid strong bases during the

chlorination step to prevent deprotonation and subsequent polymerization.

Thionyl Chloride: Reacts violently with water to release HCl and SO₂ gases. Quench excess

reagent carefully with aqueous bicarbonate in a vented setup.
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[https://www.benchchem.com/product/b3043875#5-chloromethyl-1h-indazole-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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